molecular formula C22H23NO4S B270521 N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

Cat. No. B270521
M. Wt: 397.5 g/mol
InChI Key: XUNUMEKTXQORBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various inflammatory and autoimmune diseases. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Mechanism of Action

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide is a potent inhibitor of the IRE1α/XBP1 pathway, which is a key signaling pathway involved in the unfolded protein response (UPR). The UPR is a cellular stress response that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The IRE1α/XBP1 pathway is one of three branches of the UPR and is responsible for regulating the expression of genes involved in protein folding, secretion, and degradation. By inhibiting this pathway, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide can reduce the production of inflammatory cytokines and promote the resolution of inflammation.
Biochemical and Physiological Effects:
N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide can inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to reduce the activation of NF-κB, a key transcription factor involved in the regulation of immune and inflammatory responses. In animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to reduce inflammation and improve clinical symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide is its potent inhibitory activity against the IRE1α/XBP1 pathway. This makes it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases. However, there are also some limitations to using N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide in lab experiments. For example, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research and development of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide. One potential direction is to investigate the efficacy of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide in combination with other therapeutic agents for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to optimize the pharmacokinetic properties of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide, such as its solubility and half-life. Finally, more research is needed to fully understand the mechanism of action of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide and its potential as a therapeutic agent for other diseases beyond inflammatory and autoimmune conditions.

Synthesis Methods

The synthesis of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2,6-dimethoxybenzenesulfonyl chloride, which is reacted with 2-amino-4,6-dimethoxypyrimidine to produce 2,6-dimethoxy-N-(2-pyrimidinyl)benzenesulfonamide. This intermediate is then reacted with 2-(2-bromoethyl)-1,3-dioxane to produce the final product, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide.

Scientific Research Applications

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for various inflammatory and autoimmune diseases. In preclinical studies, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been shown to reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

Product Name

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3-spiro[1,3-dioxane-5,5//'-bicyclo[2.2.1]hept-2-ene]-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H23NO4S/c24-28(25,20-7-2-1-3-8-20)23-19-6-4-5-17(12-19)21-26-14-22(15-27-21)13-16-9-10-18(22)11-16/h1-10,12,16,18,21,23H,11,13-15H2

InChI Key

XUNUMEKTXQORBN-UHFFFAOYSA-N

SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.